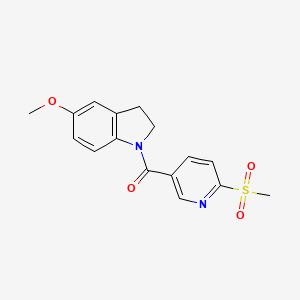![molecular formula C16H14FN3O2 B2458380 N-(cyanomethyl)-2-{[2-(3-fluorophenoxy)phenyl]amino}acetamide CAS No. 1376283-40-7](/img/structure/B2458380.png)
N-(cyanomethyl)-2-{[2-(3-fluorophenoxy)phenyl]amino}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-2-{[2-(3-fluorophenoxy)phenyl]amino}acetamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. This compound is known to have various biochemical and physiological effects, making it a promising candidate for the development of new drugs. In
Mecanismo De Acción
The mechanism of action of N-(cyanomethyl)-2-{[2-(3-fluorophenoxy)phenyl]amino}acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This, in turn, leads to the inhibition of tumor growth and the suppression of inflammation.
Efectos Bioquímicos Y Fisiológicos
N-(cyanomethyl)-2-{[2-(3-fluorophenoxy)phenyl]amino}acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells, suppress inflammation, and inhibit the growth of bacteria and fungi. Additionally, this compound has been shown to have antioxidant and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(cyanomethyl)-2-{[2-(3-fluorophenoxy)phenyl]amino}acetamide in lab experiments is its ability to inhibit the growth of tumor cells. This makes it a promising candidate for the development of new cancer drugs. Additionally, this compound has been shown to have anti-inflammatory and antimicrobial properties, making it useful for the study of various diseases.
However, there are also some limitations to using N-(cyanomethyl)-2-{[2-(3-fluorophenoxy)phenyl]amino}acetamide in lab experiments. One of the limitations is its potential toxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of N-(cyanomethyl)-2-{[2-(3-fluorophenoxy)phenyl]amino}acetamide. One direction is the development of new cancer drugs that are based on this compound. Additionally, this compound may be studied further for its potential use as an anti-inflammatory and antimicrobial agent. Further research is also needed to fully understand the mechanism of action of this compound and its potential toxicity.
Métodos De Síntesis
The synthesis of N-(cyanomethyl)-2-{[2-(3-fluorophenoxy)phenyl]amino}acetamide is a complex process that involves several steps. The first step involves the reaction of 2-(3-fluorophenoxy)aniline with chloroacetyl chloride to form N-(chloroacetyl)-2-{[2-(3-fluorophenoxy)phenyl]amino}acetamide. This intermediate is then reacted with sodium cyanide to form the final product, N-(cyanomethyl)-2-{[2-(3-fluorophenoxy)phenyl]amino}acetamide.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-2-{[2-(3-fluorophenoxy)phenyl]amino}acetamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have antitumor activity, making it a promising candidate for the development of new cancer drugs. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent, as well as for its ability to inhibit the growth of bacteria and fungi.
Propiedades
IUPAC Name |
N-(cyanomethyl)-2-[2-(3-fluorophenoxy)anilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c17-12-4-3-5-13(10-12)22-15-7-2-1-6-14(15)20-11-16(21)19-9-8-18/h1-7,10,20H,9,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDBXCLQGGVKOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC(=O)NCC#N)OC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-{[2-(3-fluorophenoxy)phenyl]amino}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(N,N-diisobutylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2458297.png)
![2-(4-methoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2458298.png)
![3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2458299.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2458300.png)
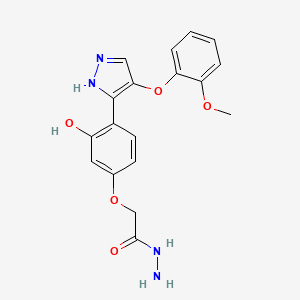
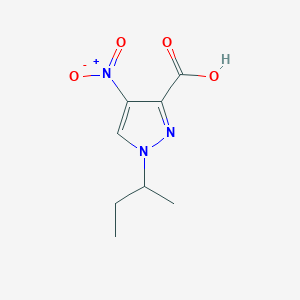
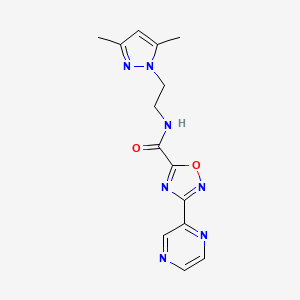
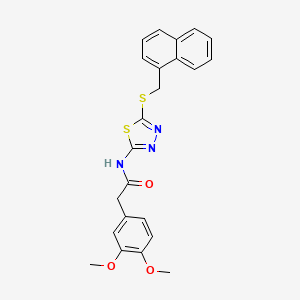
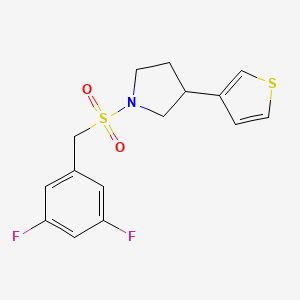
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]quinoxaline-2-carboxamide](/img/structure/B2458310.png)
![6-(4-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione](/img/structure/B2458311.png)
![10-chloro-2-methyl-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2458312.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2458313.png)
